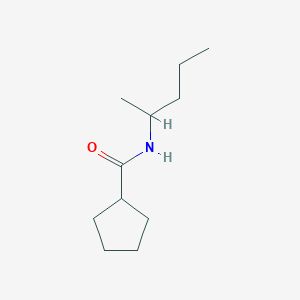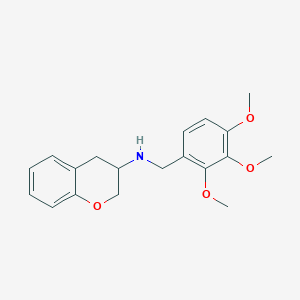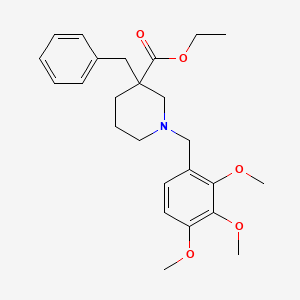
N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved cell signaling pathway that plays a crucial role in cell fate determination, differentiation, and proliferation. DAPT has been shown to be a potent inhibitor of the Notch signaling pathway and has been used in a variety of research applications, including cancer research, neurobiology, and developmental biology.
作用机制
N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide is a potent inhibitor of the Notch signaling pathway. The Notch signaling pathway is initiated by the binding of Notch receptors to ligands on neighboring cells. This binding triggers a series of proteolytic cleavages that release the Notch intracellular domain (NICD) from the membrane. The NICD then translocates to the nucleus, where it binds to the transcription factor CSL and activates the transcription of downstream target genes. This compound inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, thereby preventing the release of NICD and the subsequent activation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In neurobiology, this compound has been shown to promote neuronal differentiation and inhibit gliogenesis by blocking the Notch signaling pathway. In developmental biology, this compound has been shown to promote cardiomyocyte differentiation and inhibit smooth muscle cell differentiation by blocking the Notch signaling pathway.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for the Notch signaling pathway. This compound has been shown to be a potent and specific inhibitor of the Notch signaling pathway, which makes it a valuable tool for studying the role of the Notch signaling pathway in various biological processes. One limitation of using this compound in lab experiments is its potential off-target effects. This compound has been shown to inhibit other proteases besides the Notch cleavage complex, which could lead to unintended effects on cellular processes.
未来方向
There are several future directions for research involving N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate the potential off-target effects of this compound and to develop more specific inhibitors of the Notch cleavage complex. Another direction is to explore the therapeutic potential of this compound in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, this compound could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Overall, this compound has proven to be a valuable tool for studying the Notch signaling pathway and has the potential to lead to new therapeutic interventions for a variety of diseases.
合成方法
N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 4-(morpholinomethyl)benzoic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(3,4-dichlorophenyl)-4-(4-morpholinylmethyl)benzamide has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved cell signaling pathway that plays a crucial role in cell fate determination, differentiation, and proliferation. Aberrant activation of the Notch signaling pathway has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has been used in a variety of research applications, including cancer research, neurobiology, and developmental biology.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWHVOSVSJBSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094923.png)
![1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6094926.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094951.png)


![5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B6094963.png)

![3-[(4-propyl-1-piperazinyl)carbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6094969.png)

![1-cyclopentyl-4-(3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6094981.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)


